molecular formula C27H33ClO12 B600845 Dapagliflozin 3-o-glucuronide CAS No. 1351438-75-9

Dapagliflozin 3-o-glucuronide

Cat. No. B600845
CAS RN: 1351438-75-9
M. Wt: 585
InChI Key:
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Description

Dapagliflozin 3-O-β-D-glucuronide is a metabolite of dapagliflozin . Dapagliflozin is a first-generation selective sodium-glucose cotransporter (SGLT) 2 inhibitor that blocks glucose transport .


Synthesis Analysis

Dapagliflozin undergoes extensive metabolism, predominantly in the liver and kidneys by uridine diphosphate-glucuronosyltransferase-1A9 to the major metabolite dapagliflozin 3-O-glucuronide . This metabolite is not an SGLT2 inhibitor at clinically relevant exposures .


Molecular Structure Analysis

The molecular formula of Dapagliflozin 3-O-glucuronide is C27H33ClO12 . More detailed information about its structure can be found in the referenced papers .


Chemical Reactions Analysis

Dapagliflozin 3-O-glucuronide is primarily formed through the glucuronidation of dapagliflozin . The elimination of Dapagliflozin 3-O-glucuronide occurs mainly via renal excretion, with 61% of a dapagliflozin dose being recovered as this metabolite in urine .

Scientific Research Applications

1. Treatment of Type 2 Diabetes Mellitus Dapagliflozin was originally developed as an oral glucose-lowering drug for the treatment of type 2 diabetes mellitus . It works by blocking the reabsorption of glucose in the kidneys, leading to increased urinary glucose excretion . This helps lower blood glucose levels in patients with type 2 diabetes mellitus .

Cardiovascular Benefits

Emerging data suggest that cardiovascular benefits extend to patients without diabetes . This could be a potential area of research for Dapagliflozin and its metabolites.

Chronic Kidney Disease

Dapagliflozin has been evaluated for its pharmacokinetics and exposure-response relationship in patients with chronic kidney disease without type 2 diabetes . The study found that plasma exposure increased with decreasing kidney function .

Reduction of HbA1c Levels

In randomized, double-blind, placebo-controlled trials, Dapagliflozin as add-on therapy to other medications significantly reduced HbA1c from baseline versus placebo . This shows its potential in managing blood sugar levels in diabetic patients.

Blood Pressure Regulation

A post hoc analysis of one study suggested that systolic blood pressure was lowered with Dapagliflozin to a greater degree in patients receiving a β blocker or a calcium-channel blocker as their additional antihypertensive drug . This indicates a potential application of Dapagliflozin in blood pressure regulation.

Proteinuria

Every 100-ng h/mL increment in Dapagliflozin plasma exposure was associated with a decrease in the urinary albumin:creatinine ratio . This suggests that Dapagliflozin could potentially be used in the management of proteinuria.

properties

IUPAC Name

(2S,3S,4S,5R,6R)-6-[(2S,3S,4R,5R,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33ClO12/c1-2-37-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)28)23-22(34)24(18(30)17(11-29)38-23)39-27-21(33)19(31)20(32)25(40-27)26(35)36/h3-8,10,17-25,27,29-34H,2,9,11H2,1H3,(H,35,36)/t17-,18-,19+,20+,21-,22+,23+,24+,25+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYZULHSUKTZGTR-PTNNFGGUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33ClO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

585.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dapagliflozin 3-o-glucuronide

CAS RN

1351438-75-9
Record name Dapagliflozin 3-O-glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1351438759
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DAPAGLIFLOZIN 3-O-GLUCURONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X42P3B148J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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